1-(1H-indol-2-yl)ethan-1-ol
Description
General Context and Significance of Indole (B1671886) Derivatives in Chemical Research
The indole nucleus, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a foundational scaffold in chemical and biological sciences. rsc.org This structural motif is present in a multitude of natural products, pharmaceuticals, and agrochemicals, underscoring its importance. nih.gov Indole derivatives are known to mimic the structure of peptides and can bind to various enzymes, providing significant opportunities for the development of novel drugs. researchgate.net
The significance of the indole ring is highlighted by its presence in essential biological molecules. The amino acid tryptophan, a fundamental building block of proteins, features an indole core. This precedence in nature extends to crucial signaling molecules like the neurotransmitter serotonin and the hormone melatonin. The pharmacological importance of indoles was further cemented with the discovery and development of drugs such as the anti-inflammatory agent indomethacin, the antihypertensive drug reserpine, and the anticancer alkaloids vincristine and vinblastine. rsc.org The versatility of the indole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological and physical properties. This has led to the investigation of indole derivatives for a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. researchgate.netnih.gov
| Compound Name | Class/Origin | Significance in Chemical Research |
| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. |
| Serotonin | Neurotransmitter | Key molecule in regulating mood, appetite, and sleep. |
| Indomethacin | Pharmaceutical | A potent non-steroidal anti-inflammatory drug (NSAID). rsc.org |
| Reserpine | Alkaloid | Used for the treatment of high blood pressure and severe agitation. rsc.org |
| Vincristine | Alkaloid | An important chemotherapy agent used to treat various cancers. |
Historical Perspectives on the Synthesis and Study of 1-(1H-indol-2-yl)ethan-1-ol
The synthesis of 2-substituted indoles has historically been a significant focus of organic chemistry, with numerous named reactions developed for their construction. rsc.org While specific historical papers detailing the first synthesis of this compound are not prominent, its preparation is intrinsically linked to the synthesis of its corresponding ketone, 1-(1H-indol-2-yl)ethanone. The generation of this ketone is a key step, from which the target alcohol can be readily obtained through standard reduction reactions.
One established method for synthesizing 1-(1H-indol-2-yl)ethanone involves the use of organometallic reagents. A documented procedure involves the treatment of 1H-indole-2-carboxylic acid with methyllithium (MeLi) in diethyl ether. chemicalbook.com This reaction effectively converts the carboxylic acid at the 2-position into an acetyl group, yielding the desired ketone. Following the synthesis of the ketone, the secondary alcohol this compound is accessible via the reduction of the carbonyl group, a fundamental transformation in organic synthesis commonly achieved with reagents like sodium borohydride (B1222165).
Broader historical methods for accessing the 2-substituted indole core include:
Fischer Indole Synthesis : This reaction, discovered in 1883, involves the acid-catalyzed cyclization of arylhydrazones and remains one of the most widely used methods for preparing 2- and/or 3-substituted indoles. rsc.orgorientjchem.org
Palladium-Catalyzed Synthesis : Modern methods often employ transition metal catalysis, such as palladium-catalyzed coupling reactions, to construct the indole ring system or to introduce substituents at the 2-position with high efficiency. orientjchem.orgacs.org
| Method | Starting Material(s) | Key Reagents/Conditions | Product |
| Organometallic Addition | 1H-Indole-2-carboxylic acid | Methyllithium (MeLi), Diethyl Ether | 1-(1H-indol-2-yl)ethanone chemicalbook.com |
| Reduction | 1-(1H-indol-2-yl)ethanone | Sodium Borohydride (or similar reducing agent) | This compound |
| Fischer Indole Synthesis | Phenylhydrazine and a suitable ketone/aldehyde | Acid catalyst (e.g., ZnCl2, PPA) | 2,3-substituted indole rsc.orgorientjchem.org |
Current Research Trends and Unaddressed Questions Pertaining to this compound
In contemporary research, this compound is valued primarily as a synthetic intermediate and a structural motif for the development of more complex, biologically active molecules. The indol-2-yl core is a key component in the design of various therapeutic agents, and this specific compound provides a functionalized handle for further chemical elaboration.
Current Research Trends:
Intermediate for Kinase Inhibitors : The novel indol-2-yl-1H-quinolin-2-one ring system has been identified in potent and selective KDR (kinase domain receptor) kinase inhibitors. The synthesis of these complex structures highlights the utility of functionalized 2-substituted indoles as key building blocks. nih.gov
Scaffold for Bioactive Compounds : While research on the direct biological activity of this compound is limited, structurally related indole-ethanone derivatives have been synthesized and evaluated for various pharmacological activities. For instance, derivatives of 1-(1H-indol-1-yl)ethanone (where the acetyl group is attached to the nitrogen) have been investigated as potential COX-2 inhibitors for anti-inflammatory and analgesic applications. researchgate.neteurekaselect.com This suggests that the broader 1-(indol-yl)ethanone/ethanol (B145695) scaffold is of significant interest in medicinal chemistry.
Unaddressed Questions:
Comprehensive Biological Profile : A thorough investigation into the specific biological activities of this compound itself has not been extensively reported. Its potential as an independent bioactive agent, rather than just an intermediate, remains an open question.
Enantioselective Synthesis and Activity : The compound possesses a chiral center at the alcohol-bearing carbon. The development of efficient enantioselective synthetic routes to obtain pure (R)- and (S)-enantiomers is a significant research goal. Furthermore, how the stereochemistry of this chiral center influences biological activity when incorporated into larger molecules is a critical and largely unaddressed question.
Exploration of New Applications : The potential of this compound as a building block in materials science or as a ligand in coordination chemistry has not been widely explored. Future research could uncover novel applications beyond its current use in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-7,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDNGOXYPCMWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52098-27-8 | |
| Record name | 1-(1H-indol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
**synthetic Methodologies for 1 1h Indol 2 Yl Ethan 1 Ol and Its Derivatives**
Modern Catalytic Strategies for Asymmetric Synthesis of Enantiopure 1-(1H-indol-2-yl)ethan-1-ol
The development of asymmetric catalysis has provided sophisticated methods for synthesizing enantiomerically pure chiral alcohols. These strategies rely on chiral catalysts to control the three-dimensional orientation of the reactants, leading to the preferential formation of one enantiomer over the other.
Asymmetric hydrogenation of the prochiral ketone, 2-acetylindole, is a powerful method for producing enantiopure this compound. This technique uses a transition metal catalyst, typically based on rhodium or ruthenium, complexed with a chiral ligand. wikipedia.org
The Noyori asymmetric hydrogenation, which utilizes Ru(II)-chiral diphosphine-diamine complexes, is a prominent example. harvard.edu A related method, asymmetric transfer hydrogenation (ATH), uses a hydrogen source like isopropanol (B130326) or formic acid instead of hydrogen gas and is catalyzed by complexes such as Ru(II)-arene-tosyldiamine. nih.govchem-station.comnih.gov For indole (B1671886) substrates, the nitrogen atom is often protected (e.g., with N-Boc or N-acetyl) to improve catalyst performance and enantioselectivity. wikipedia.orgscispace.com Rhodium catalysts paired with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands have demonstrated excellent enantioselectivities, in some cases reaching 99% ee. scispace.comnih.gov
| Substrate | Catalyst/Ligand | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| N-Acetyl-2-acetylindole | Rh/(S)-PipPhos | H₂ | >99 | 85 | scispace.com |
| N-Boc-2-acetylindole | Rh/Ph-TRAP | H₂ | >99 | 78 | scispace.com |
| 2-Acetyl-N-(p-toluenesulfonyl)indole | Rh/Bisphosphine Ligand (7b) | H₂ | - | 99 | nih.gov |
Stoichiometric or catalytic reductions mediated by chiral ligands offer another avenue to enantiopure this compound. The Corey-Bakshi-Shibata (CBS) reduction is a premier example of this class. alfa-chemistry.comwikipedia.org This method employs a chiral oxazaborolidine catalyst to activate a borane (B79455) reducing agent (e.g., BH₃·THF or catecholborane). alfa-chemistry.comorganic-chemistry.orgwikipedia.orgsigmaaldrich.com
The oxazaborolidine coordinates with both the borane and the ketone's carbonyl oxygen, organizing them into a rigid, six-membered ring transition state. alfa-chemistry.com This arrangement forces the hydride to be delivered to one specific face of the ketone, resulting in high enantioselectivity. alfa-chemistry.comyoutube.com The predictability and high stereocontrol of the CBS reduction have made it a widely used tool in the synthesis of complex molecules. alfa-chemistry.com For instance, the CBS reduction of a ketone on an indole scaffold has been reported to proceed with up to 90% enantiomeric excess. nih.gov Other approaches involve the use of chiral boranes derived from natural products like α-pinene (Midland Alpine Borane reduction) or N-heterocyclic carbene-borane complexes. wikipedia.orgrsc.org
| Substrate | Reagent/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
|---|---|---|---|---|---|
| 2-Glyoxylyl-N-amidinyl-indole | (S)-CBS catalyst, BH₃·SMe₂ | 81 | 90 | Not Specified | nih.gov |
| Generic Prochiral Ketone | (S)-2-Methyl-CBS-oxazaborolidine, Borane | High | Typically >95 | (R)-Alcohol | alfa-chemistry.comsigmaaldrich.com |
| Generic Prochiral Ketone | (R)-2-Methyl-CBS-oxazaborolidine, Borane | High | Typically >95 | (S)-Alcohol | alfa-chemistry.comsigmaaldrich.com |
Enzymatic and Biocatalytic Pathways for Stereoselective Production
The stereoselective synthesis of this compound, particularly its single enantiomer forms, is crucial for its application in asymmetric synthesis and as a chiral building block. Biocatalysis has emerged as a powerful tool to achieve high enantioselectivity under mild reaction conditions, primarily through the asymmetric reduction of the prochiral ketone, 2-acetylindole.
Microorganisms, especially yeast, are widely employed for this transformation. Various yeast strains contain oxidoreductases that can catalyze the reduction of carbonyl groups to alcohols with high stereoselectivity. Studies on analogous aryl ketones have demonstrated the efficacy of this approach. For instance, research on the reduction of substituted acetophenones using freshly harvested or lyophilized yeast cells, such as Zygosaccharomyces rouxii and Debaryomyces hansenii, has shown the production of the corresponding (S)-alcohols with high enantiomeric excess. researchgate.net This methodology is directly applicable to the synthesis of (S)-1-(1H-indol-2-yl)ethan-1-ol from 2-acetylindole.
The process typically involves incubating the substrate, 2-acetylindole, with a culture of the selected microorganism. The enzymes within the cells facilitate the transfer of a hydride from a cofactor, such as NADPH, to the carbonyl carbon of the ketone, leading to the formation of the chiral alcohol. The stereochemical outcome (i.e., whether the (R) or (S) enantiomer is predominantly formed) is dependent on the specific enzymes present in the chosen microbial strain.
Flavin-dependent monooxygenases (FDMOs) represent another class of enzymes with potential for the stereoselective synthesis of indole derivatives. nih.gov While often associated with oxidation reactions, the vast and largely untapped diversity of microbial enzymes offers possibilities for identifying novel reductases for this specific transformation. nih.gov The use of curated enzyme libraries and bioinformatics can accelerate the discovery of biocatalysts with desired activity and selectivity for producing enantiopure this compound. nih.gov
Table 1: Examples of Biocatalysts in Stereoselective Ketone Reduction
| Biocatalyst Strain | Substrate Type | Product Configuration | Reference |
|---|---|---|---|
| Zygosaccharomyces rouxii | Prochiral aryl ketones | (S)-Alcohols | researchgate.net |
| Debaryomyces hansenii | Prochiral aryl ketones | (S)-Alcohols | researchgate.net |
| Candida parapsilosis | Prochiral ketones | (S)-Alcohols | researchgate.net |
| Saccharomyces cerevisiae (Baker's Yeast) | Prochiral ketones | (S)-Alcohols | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. cdnsciencepub.com Solvent-free, or neat, reaction conditions represent an ideal scenario. For the synthesis of indole derivatives, several methods have been developed that operate without a solvent, often facilitated by catalysis or mechanochemistry. researchgate.netresearchgate.net
For example, the Michael addition of indoles to electron-deficient olefins has been achieved at room temperature under solvent-free conditions using a reusable sulfonic-acid-functionalized ionic liquid as a Brønsted acid catalyst. cdnsciencepub.com Similarly, additions of indole to aldehydes have been performed under neat conditions at elevated temperatures, sometimes with the aid of a solid base like calcium oxide. nih.gov Although a specific solvent-free synthesis for this compound is not prominently documented, these examples demonstrate the feasibility of adapting such conditions. The reduction of 2-acetylindole, for instance, could potentially be carried out using a solid-supported reducing agent under solvent-free mechanochemical (ball-milling) conditions.
The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. youtube.com A feedstock is the raw material for a chemical process. youtube.com Traditionally, the building blocks for indole synthesis are derived from petrochemicals, which are finite resources. youtube.com A greener approach involves sourcing starting materials from biomass, such as plant-derived materials. youtube.com
Lignin, a complex polymer found in plant cell walls, is a potential renewable source of aromatic compounds that could serve as precursors for indole synthesis. ucsb.edu Another strategy involves using readily available, bio-derived molecules. For instance, tryptamine (B22526), an inexpensive feedstock, can be efficiently converted into various indole-based scaffolds. rsc.org A sustainable synthesis of this compound could be envisioned starting from tryptophan, an essential amino acid, which can be chemically modified to create the indole-2-substituted core. rsc.org The solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, presents a renewable alternative to petroleum-based solvents like tetrahydrofuran (B95107) (THF). youtube.com
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A reaction with high atom economy minimizes the generation of byproducts and waste, aligning with the core tenets of green chemistry. jocpr.comrsc.org The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com
Rearrangement and addition reactions are inherently atom-economical, as all reactant atoms are incorporated into the product, resulting in a 100% atom economy. kccollege.ac.in In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. kccollege.ac.in
Considering the synthesis of this compound via the reduction of 2-acetylindole, the choice of reducing agent significantly impacts the atom economy.
Case Study: Atom Economy in the Reduction of 2-Acetylindole
Reaction: 2-Acetylindole + [Reducing Agent] → this compound + [Byproducts]
Molecular Weight of 2-Acetylindole (C₁₀H₉NO): 159.19 g/mol
Molecular Weight of this compound (C₁₀H₁₁NO): 161.20 g/mol
Table 2: Atom Economy Comparison for the Reduction of 2-Acetylindole
| Reducing Method | Stoichiometric Reaction | MW of Reactants (g/mol) | MW of Desired Product (g/mol) | Atom Economy |
|---|---|---|---|---|
| Catalytic Hydrogenation | C₁₀H₉NO + H₂ | 159.19 + 2.02 | 161.20 | 100% |
| Sodium Borohydride (B1222165) (NaBH₄) Reduction* | 4 C₁₀H₉NO + NaBH₄ + 4 H₂O → 4 C₁₀H₁₁NO + NaB(OH)₄ | (4159.19) + 37.83 + (418.02) | (4*161.20) | 86.4% |
Calculation for NaBH₄ assumes a standard aqueous workup where the borate (B1201080) species is the byproduct.
As shown in the table, catalytic hydrogenation (an addition reaction) is the most atom-economical method, with a theoretical atom economy of 100%, as all atoms from the hydrogen gas and the starting material are incorporated into the final product. jocpr.com The catalyst is used in sub-stoichiometric amounts and is not included in the calculation. scranton.edu The use of sodium borohydride is less atom-economical because the sodium and boron atoms, along with the atoms from the workup reagents, form waste byproducts. primescholars.comscranton.edu
Emerging Synthetic Pathways and Total Synthesis Strategies Involving this compound as a Key Intermediate
While this compound is a valuable building block, its specific application as a key intermediate in documented total syntheses of complex natural products is not widespread. However, its structural motif is representative of intermediates used in innovative synthetic strategies. Emerging pathways focus on efficiency, diversity, and the rapid construction of molecular complexity. rsc.org
One emerging area is the use of multicomponent reactions (MCRs) to assemble indole cores de novo from simple, inexpensive starting materials in a single step, which represents a highly efficient and sustainable approach. rsc.orgsemanticscholar.org For instance, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can produce complex indole derivatives under mild, metal-free conditions. rsc.orgsemanticscholar.org An intermediate like this compound could be incorporated into such strategies, where its hydroxyl group could be used as a handle for further functionalization or to direct subsequent reactions.
Furthermore, flow chemistry is being increasingly utilized for the synthesis of heterocyclic scaffolds, including indolylthiazoles. nih.gov Automated multistep continuous flow synthesis allows for rapid reaction times, high yields, and safe handling of reactive intermediates, often without the need for isolating intermediates between steps. nih.gov A synthetic route to a complex target could be designed where this compound is generated and then immediately consumed in a subsequent reaction within a continuous flow reactor.
In the context of total synthesis, related indolyl alcohols have been crucial. For example, in the total synthesis of the proposed structure of 1-(1H-indol-3-yloxy)propan-2-ol, an indolyl alcohol derivative was a pivotal intermediate. mdpi.comdntb.gov.ua The synthesis demonstrated the strategic use of the alcohol functionality for subsequent chemical transformations. mdpi.com This highlights the potential role of this compound in similar synthetic campaigns, where it could serve as a precursor to more complex indole alkaloids or pharmacologically active agents through modification of its hydroxyl group or further reactions at the indole nucleus.
**chemical Reactivity and Transformation Mechanisms of 1 1h Indol 2 Yl Ethan 1 Ol**
Reactions Involving the Hydroxyl Functionality
The secondary alcohol group is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.
The oxidation of the secondary alcohol in 1-(1H-indol-2-yl)ethan-1-ol yields the corresponding ketone, 2-acetyl-1H-indole. This transformation is a common and synthetically useful reaction. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and scale.
For instance, the oxidation of similar secondary alcohols can be achieved using reagents like manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or under Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The product, 2-acetyl-1H-indole, can be characterized by its distinct spectroscopic properties.
| Reactant | Reagent | Product | Reaction Type |
| This compound | MnO2, PCC, or Swern Oxidation | 2-acetyl-1H-indole | Oxidation |
This table showcases common oxidation reactions for secondary alcohols, applicable to this compound.
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. youtube.comyoutube.com This reaction is typically catalyzed by an acid or a coupling agent. For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 1-(1H-indol-2-yl)ethyl acetate.
Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or by other methods such as using an alcohol and an acid catalyst. This would result in the formation of an ether, for example, 2-(1-methoxyethyl)-1H-indole if methyl iodide and a base like sodium hydride were used.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acetic Anhydride, Pyridine | 1-(1H-indol-2-yl)ethyl acetate | Esterification |
| This compound | Methyl Iodide, Sodium Hydride | 2-(1-methoxyethyl)-1H-indole | Etherification |
This table provides examples of esterification and etherification reactions starting from this compound.
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. youtube.comyoutube.com For example, treatment with thionyl chloride (SOCl2) or a phosphorus halide can replace the hydroxyl group with a chlorine atom, forming 2-(1-chloroethyl)-1H-indole. This alkyl halide can then be subjected to substitution by various nucleophiles.
These reactions often proceed through an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential carbocation intermediate at the benzylic-like position adjacent to the indole (B1671886) ring can influence the reaction pathway.
Reactivity of the Indole Heterocycle in this compound
The indole ring system is an electron-rich aromatic heterocycle and is susceptible to electrophilic attack. The nitrogen atom of the indole ring also possesses nucleophilic character.
Indole undergoes electrophilic aromatic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion). uci.edumasterorganicchemistry.com However, if the C3 position is blocked, substitution may occur at other positions. In the case of this compound, the C2 position is substituted, leaving the C3 position available for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.comyoutube.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 1-(3-nitro-1H-indol-2-yl)ethan-1-ol.
| Reactant | Reagent | Expected Major Product | Reaction Type |
| This compound | HNO3, H2SO4 | 1-(3-nitro-1H-indol-2-yl)ethan-1-ol | Nitration |
| This compound | Br2, FeBr3 | 1-(3-bromo-1H-indol-2-yl)ethan-1-ol | Bromination |
This table illustrates expected outcomes for electrophilic aromatic substitution on this compound.
The nitrogen atom of the indole ring can act as a nucleophile and undergo alkylation or acylation. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base, such as sodium hydride, to deprotonate the nitrogen. For instance, reacting this compound with methyl iodide and sodium hydride would lead to the formation of 1-(1-methyl-1H-indol-2-yl)ethan-1-ol.
N-acylation can be accomplished using an acylating agent like an acid chloride or an anhydride. For example, treatment with acetyl chloride in the presence of a base would yield 1-(1-acetyl-1H-indol-2-yl)ethan-1-ol. nih.govtcichemicals.com
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methyl Iodide, NaH | 1-(1-methyl-1H-indol-2-yl)ethan-1-ol | N-Alkylation |
| This compound | Acetyl Chloride, Base | 1-(1-acetyl-1H-indol-2-yl)ethan-1-ol | N-Acylation |
This table shows representative N-alkylation and N-acylation reactions for this compound.
Intramolecular Cyclizations and Rearrangement Pathways
The this compound scaffold serves as a valuable precursor for the synthesis of more complex, polycyclic indole structures. These intricate frameworks are often found in natural products and pharmaceutically active molecules. youtube.com Intramolecular cyclization reactions are a key strategy for constructing these fused ring systems.
One prominent example of such a cyclization is the Pictet-Spengler reaction. wikipedia.orgnumberanalytics.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline or a related heterocyclic system. wikipedia.orgdepaul.edu While the classical Pictet-Spengler reaction utilizes a β-arylethylamine, variations involving indole-2-carbinols like this compound can be envisioned. The reaction proceeds through the formation of an electrophilic iminium ion intermediate which then attacks the electron-rich indole ring, typically at the C3 position, to initiate cyclization. wikipedia.org The reactivity of the indole nucleus makes it an excellent nucleophile for this type of transformation. wikipedia.org
Furthermore, other intramolecular cyclization strategies can be employed to construct polycyclic indoles from precursors derived from this compound. For example, palladium-catalyzed intramolecular cyclizations of appropriately functionalized indole derivatives have been developed to form various fused indole systems. organic-chemistry.orgorganic-chemistry.org These methods often offer high efficiency and functional group tolerance. organic-chemistry.org The construction of indolo[2,3-c]carbazoles and cyclohept[1,2-b:5,4-b']bisindoles from 1,2-bis(1H-indol-2-yl)ethane, a related structure, highlights the potential for such cyclizations. researchgate.net
The chemical transformations of this compound and its derivatives can also involve fascinating rearrangement reactions. A notable example is the Wagner-Meerwein rearrangement, which is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. wikipedia.orglscollege.ac.in This rearrangement is often triggered by the formation of a carbocation intermediate, for instance, through the protonation and subsequent loss of the hydroxyl group from this compound in an acidic medium. numberanalytics.com
The mechanism of the Wagner-Meerwein rearrangement typically involves the following steps:
Carbocation Formation: The initial step is the generation of a carbocation. In the case of this compound, this would likely occur at the carbon bearing the hydroxyl group after its protonation and departure as a water molecule. numberanalytics.com
Rearrangement: The carbocation then undergoes a 1,2-shift of a neighboring group (hydride, alkyl, or aryl) to form a more stable carbocation. wikipedia.orgnumberanalytics.com
Product Formation: The rearranged carbocation can then be trapped by a nucleophile or undergo elimination to yield the final product. numberanalytics.com
These rearrangements can be quite facile and can occur at low temperatures. wikipedia.orglscollege.ac.in The study of such rearrangements provides valuable insights into reaction mechanisms and the behavior of reactive intermediates. wikipedia.org In some instances, these rearrangements can be highly stereoselective. acs.org
Derivatization Strategies for Enhancing Biological or Material Properties
The versatile chemical nature of this compound makes it an attractive starting material for the synthesis of a wide array of derivatives with potentially enhanced biological or material properties. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive natural products. youtube.comnih.gov
Derivatization of this compound can be achieved through various chemical transformations targeting the hydroxyl group, the indole nitrogen, or the aromatic core. For example, the hydroxyl group can be esterified or etherified to produce a library of compounds for biological screening. The indole nitrogen can be alkylated or acylated to modulate the electronic properties of the indole ring and introduce new functional groups. nih.govresearchgate.net
Recent research has demonstrated that derivatives of similar indole structures exhibit a broad spectrum of biological activities. For instance, various indole derivatives have been investigated for their potential as antibacterial agents, with some showing activity against multidrug-resistant strains like MRSA. nih.gov Others have been explored as inhibitors of enzymes like COX-2, which are targets for anti-inflammatory drugs. researchgate.neteurekaselect.com Furthermore, indole-containing compounds have been synthesized and evaluated as potential anticancer agents, targeting processes like tubulin polymerization. nih.gov
The derivatization of this compound can lead to compounds with improved pharmacokinetic or pharmacodynamic profiles. The strategic introduction of specific functional groups can enhance binding to biological targets, improve solubility, or alter metabolic stability.
Table 2: Examples of Bioactive Indole Derivatives
| Indole Derivative Class | Target/Activity | Example Compound/Study | Reference |
| 1-(1H-indol-1-yl)ethanone derivatives | CBP/EP300 bromodomain inhibitors (prostate cancer) | A series of optimized inhibitors were developed from fragment-based screening. | nih.gov |
| 1-(1H-indol-1-yl)ethanone derivatives | COX-2 inhibitors (anti-inflammatory, analgesic) | Synthesized derivatives showed in-vivo activity. | researchgate.neteurekaselect.com |
| 1-(1H-indol-3-yl)ethanamine derivatives | Antibacterial agents | Active against Staphylococcus aureus, including MRSA. | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin polymerization inhibitors (anticancer) | Compounds showed potent antiproliferative activities. | nih.gov |
This table showcases the diverse biological activities that have been achieved through the derivatization of the indole scaffold, highlighting the potential of this compound as a starting point for drug discovery programs.
**advanced Spectroscopic and Structural Elucidation of 1 1h Indol 2 Yl Ethan 1 Ol**
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing the connectivity between adjacent protons in the ethyl and indole (B1671886) fragments of the molecule. bldpharm.commdpi.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. nih.govcymitquimica.comnih.gov This would be crucial for connecting the ethanol (B145695) substituent to the indole ring and confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. uni.lu
Currently, no published COSY, HSQC, HMBC, or NOESY spectra or correlation tables for 1-(1H-indol-2-yl)ethan-1-ol are available.
Chiral Shift Reagents and Enantiomeric Excess Determination
Given that this compound is a chiral molecule, NMR spectroscopy in the presence of chiral shift reagents would be employed to distinguish between its enantiomers. rsc.orgresearchgate.netmiamioh.edu These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, which allows for the determination of enantiomeric excess (ee). rsc.orgresearchgate.net However, no studies detailing the use of chiral shift reagents for the enantiomeric resolution of this specific compound have been found.
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
Crystal Packing and Intermolecular Interactions
Analysis of the crystal structure would reveal how individual molecules of this compound pack in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding (involving the hydroxyl and indole N-H groups) and π-π stacking, which govern the supramolecular architecture. bldpharm.com
Conformational Analysis in the Crystalline State
The X-ray structure would provide precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's preferred conformation in the crystalline state. libretexts.org This information is invaluable for understanding the molecule's shape and steric properties. To date, no crystallographic data for this compound has been deposited in crystallographic databases.
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. libretexts.orglibretexts.org
Detailed analysis of the fragmentation of the molecular ion of this compound under different ionization conditions (e.g., electron ionization, electrospray ionization) would help to confirm its structure. Characteristic losses, such as the loss of a water molecule or a methyl group, would be expected. libretexts.org While predicted mass-to-charge ratios for various adducts are available, a detailed experimental study of its fragmentation pathways is not published. uni.lu
Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, can be used in conjunction with MS to trace metabolic pathways or to elucidate fragmentation mechanisms. researchgate.netyoutube.com No such studies involving this compound have been reported.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₀H₁₁NO, the theoretical monoisotopic mass can be calculated with high precision.
The protonated molecule, [M+H]⁺, is commonly observed in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The predicted exact mass for this ion provides a crucial reference for experimental verification. Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct Ion | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C₁₀H₁₂NO⁺ | 162.09134 |
| [M+Na]⁺ | C₁₀H₁₁NNaO⁺ | 184.07328 |
| [M+K]⁺ | C₁₀H₁₁KNO⁺ | 200.04722 |
| [M+NH₄]⁺ | C₁₀H₁₅N₂O⁺ | 179.11788 |
| [M-H]⁻ | C₁₀H₁₀NO⁻ | 160.07678 |
This table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for its identification via high-resolution mass spectrometry.
Tandem Mass Spectrometry for Structural Fragments
Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 162.09) is expected to undergo several characteristic fragmentation pathways. The most likely initial fragmentation event would be the loss of a water molecule (H₂O, 18.01 Da) from the ethanol side chain, leading to a stable resonance-stabilized carbocation at m/z 144.08. Another plausible fragmentation is the loss of the methyl radical (CH₃•, 15.02 Da) to form an ion at m/z 147.07. Further fragmentation of the indole ring itself can also occur, although this typically requires higher collision energies.
Table 2: Predicted Tandem Mass Spectrometry Fragments of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Predicted) |
| 162.09 | [M+H-H₂O]⁺ | H₂O | 144.08 |
| 162.09 | [M+H-CH₃]⁺ | CH₃• | 147.07 |
| 144.08 | [C₉H₈N]⁺ | C₂H₂ | 118.07 |
This table outlines the predicted fragmentation pattern of protonated this compound, offering insights into its structural components through the analysis of product ions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Isomerism
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule and probing its conformational landscape. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent parts: the indole ring, the hydroxyl group, and the aliphatic chain.
The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretch of the indole ring is expected to appear as a sharp peak around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations of the indole ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol would likely be found in the 1050-1150 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring stretching vibrations of the indole moiety would give rise to strong signals in the 1400-1650 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| N-H (Indole) | Stretching | 3400-3500 (Sharp) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2970 |
| C=C (Aromatic) | Ring Stretching | 1400-1650 |
| C-O (Alcohol) | Stretching | 1050-1150 |
| N-H (Indole) | Bending | 1500-1600 |
This table summarizes the expected vibrational frequencies for the key functional groups in this compound, which are instrumental for its structural confirmation via IR and Raman spectroscopy.
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The indole chromophore is known to exhibit distinct absorption and fluorescence characteristics. acs.orgresearchgate.net
The UV-Vis absorption spectrum of this compound in a non-polar solvent is expected to show two main absorption bands. A stronger band, attributed to the ¹Lₐ ← ¹A transition, would likely appear around 260-270 nm, while a weaker, more structured band, corresponding to the ¹Lₐ ← ¹A transition, is expected in the 280-290 nm region. The position and intensity of these bands can be influenced by the solvent polarity.
Upon excitation into its absorption bands, the indole moiety is typically fluorescent. The fluorescence emission spectrum of this compound is anticipated to show a broad, structureless band with a maximum in the range of 320-360 nm. The exact emission maximum and quantum yield are highly sensitive to the solvent environment, a phenomenon known as solvatochromism, which arises from the change in the dipole moment of the indole ring upon excitation. nih.govmdpi.com
Table 4: Predicted Photophysical Properties of this compound
| Property | Predicted Wavelength Range (nm) | Transition |
| UV-Vis Absorption (λₘₐₓ₁) | 260-270 | ¹Lₐ ← ¹A |
| UV-Vis Absorption (λₘₐₓ₂) | 280-290 | ¹Lₐ ← ¹A |
| Fluorescence Emission (λₑₘ) | 320-360 | S₁ → S₀ |
This table details the predicted electronic absorption and emission properties of this compound, which are fundamental to understanding its behavior upon interaction with light.
**computational and Theoretical Investigations of 1 1h Indol 2 Yl Ethan 1 Ol**
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution and orbital energies.
For indole (B1671886) and its derivatives, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been effectively used to optimize molecular geometry and analyze fundamental vibrational modes. researchgate.net Such studies determine the distribution of electrons, identifying electron-rich and electron-poor regions, which are crucial for predicting reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For the indole scaffold, these calculations help in understanding its aromaticity and the reactivity of different positions on the ring system. researchgate.netmdpi.com
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ethanol (B145695) side chain in 1-(1H-indol-2-yl)ethan-1-ol means the molecule can exist in multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. u-szeged.huum.eswhiterose.ac.uk
The PES is a multidimensional surface where minima correspond to stable or metastable conformations and saddle points correspond to transition states between them. u-szeged.hu For a molecule like this compound, key rotational degrees of freedom include the bonds in the ethanol side chain. By systematically rotating these bonds and calculating the corresponding energy, a detailed map of the conformational landscape can be constructed. Related bifunctional molecules, such as 2-aminoethanol, have been shown to exhibit numerous distinct conformations, with their relative populations depending on conditions like temperature. researchgate.net Understanding the preferred conformations is vital, as the specific 3D shape of the molecule dictates how it can interact with other molecules, including biological targets. um.es
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the accuracy of the theoretical model. nih.govresearchgate.net For instance, IR and Raman spectra can be simulated from the results of frequency calculations. researchgate.netresearchgate.net The calculated vibrational frequencies and intensities for a given conformation can be compared to experimental data, helping to confirm the molecule's structure. researchgate.net
Similarly, NMR chemical shifts can be calculated and compared with experimental results. mdpi.com For this compound, this would involve calculating the magnetic shielding of each nucleus (¹H and ¹³C) and converting it to a chemical shift value. A good correlation between predicted and experimental spectra provides confidence in the computed molecular geometry and electronic structure. nih.gov Furthermore, other parameters like collision cross section (CCS) values, which are relevant in ion mobility-mass spectrometry, can also be predicted computationally. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 162.09134 | 132.4 |
| [M+Na]⁺ | 184.07328 | 141.7 |
| [M-H]⁻ | 160.07678 | 133.7 |
| [M+NH₄]⁺ | 179.11788 | 153.7 |
| [M+K]⁺ | 200.04722 | 137.8 |
| [M+H-H₂O]⁺ | 144.08132 | 127.0 |
Data sourced from PubChemLite. uni.lu This table is interactive and can be sorted by column.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Vitro Mechanistic Studies)
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. jbcpm.complos.org
Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target protein. researchgate.net Numerous studies have performed docking simulations on indole derivatives against various targets, such as the cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.govajchem-a.commdpi.com These studies calculate a docking score, which estimates the binding affinity, and identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's binding site. researchgate.netajchem-a.com
Following docking, molecular dynamics simulations can be run to study the stability of the ligand-target complex over time. plos.org MD simulations model the atomic motions of the system, providing insights into how the ligand and protein adjust to each other and the dynamics of the binding event. researchgate.net
Table 2: Examples of Molecular Docking Studies on Indole Derivatives
| Indole Derivative Class | Target Protein | Typical Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| N-substituted indoles | COX-2 | -10.40 to -11.35 | ALA527, ARG120, TYR355 |
| Indole/thiazole hybrids | COX-2 (human) | -6.8 to -7.1 | --- |
| Glyoxylamide indoles | S. aureus tyrosyl-tRNA synthetase | Not specified | Not specified |
| Indole derivatives | Fungal Lanosterol-14α Demethylase | -8.7 to -9.7 | Not specified |
This table summarizes findings from various studies on indole derivatives to illustrate the application of molecular docking. jbcpm.comajchem-a.commdpi.comnih.gov It is interactive and can be sorted by column.
Elucidation of Reaction Mechanisms and Transition State Energies
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. u-szeged.hu The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate.
For reactions involving the this compound scaffold, such as its synthesis or further transformation, computational methods can be used to compare different possible reaction pathways. researchgate.net For example, the conversion of related indole compounds has been studied to understand the sequence of bond-breaking and bond-forming events. mdpi.com Calculating the energies of all stationary points along a proposed reaction coordinate allows for the determination of the most energetically favorable mechanism. This is invaluable for optimizing reaction conditions and designing new synthetic routes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. plos.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.
For a series of derivatives based on the this compound scaffold, a QSAR study would begin by synthesizing and testing a set of related molecules for a specific biological activity. Then, various molecular descriptors (physicochemical properties, electronic properties, 3D shape, etc.) are calculated for each molecule. Statistical methods are used to build a model that links these descriptors to the observed activity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to understand how changes in the steric and electrostatic fields around the molecules affect their binding affinity. plos.org Such models can guide the design of more potent and selective analogs by indicating which structural modifications are likely to enhance the desired biological effect.
No Specific Biological Research Data Currently Available for this compound
Despite a comprehensive search of scientific literature and databases, no specific in vitro biological or biomedical research applications have been publicly reported for the chemical compound this compound.
While the indole scaffold is a prominent feature in a vast array of biologically active molecules and a focal point of significant research in medicinal chemistry, studies detailing the specific enzyme interactions, antimicrobial properties, or antioxidant potential of this compound are not available in the public domain.
Research in this area tends to focus on derivatives of the indole core, where modifications to the indole ring, the side chain, and the functional groups are explored to modulate biological activity. For instance, studies have been conducted on various isomers and related structures, such as:
1-(1H-indol-1-yl)ethanone derivatives: These have been investigated for their potential as inhibitors of enzymes like CBP/EP300 bromodomain and cyclooxygenase-2 (COX-2). researchgate.netnih.goveurekaselect.com
Indole-3-yl derivatives: A significant body of research exists for compounds with substitutions at the 3-position of the indole ring. These have been explored for a wide range of activities, including antibacterial and anticancer properties. nih.gov
Other indole derivatives: Research has also been published on the antimicrobial and antifungal activities of various other indole-containing molecules. nih.gov
However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound, as even minor structural changes, such as the position of a substituent on the indole ring, can dramatically alter the biological activity of a compound.
The absence of published data for this compound means that the following specific areas of investigation, as outlined in the initial request, cannot be addressed at this time:
**biological and Biomedical Research Applications of 1 1h Indol 2 Yl Ethan 1 Ol Non Clinical Focus **
Antioxidant and Radical Scavenging Properties in In Vitro Assays
Currently, information regarding this specific compound is limited to its chemical structure and basic properties, which can be found in chemical databases like PubChem. uni.lu Any discussion of its biological or biomedical applications would be purely speculative without dedicated experimental research. Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy.
**applications in Organic Synthesis, Materials Science, and Analytical Chemistry**
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The presence of a stereogenic center in 1-(1H-indol-2-yl)ethan-1-ol makes it an attractive candidate for applications in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. numberanalytics.com Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comyoutube.com
While direct applications of this compound as a chiral auxiliary are not extensively documented, the broader class of indole-containing chiral molecules has demonstrated significant potential in guiding stereoselective transformations. For instance, chiral indolines, which share structural similarities, have been successfully employed as chiral auxiliaries in the asymmetric synthesis of 1,2-amino alcohols, achieving high diastereoselectivity. nih.gov The fundamental principle involves the temporary attachment of the chiral indole-based auxiliary to a prochiral substrate, which then directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. researchgate.net This strategy is crucial in the synthesis of pharmaceuticals and other biologically active compounds where only one enantiomer exhibits the desired activity.
The indole (B1671886) moiety, with its nitrogen atom, can act as a ligand, binding to metal centers to form catalysts. The performance of such catalysts is highly dependent on the design of the ligand. Indole-based ligands have been used to create a variety of metal complexes with applications in catalysis. mdpi.comugm.ac.id For example, metal complexes incorporating indole derivatives have been investigated for their catalytic activity in polymerization reactions and cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org The electronic and steric properties of the indole ring and its substituents play a crucial role in determining the efficiency and selectivity of the resulting catalyst. The development of chiral ligands derived from molecules like this compound could lead to novel asymmetric catalysts for a range of organic transformations. researchgate.net
Building Block for the Construction of Complex Heterocyclic Systems
The indole scaffold is a common feature in a vast number of natural products and pharmaceutically active compounds. nih.gov Consequently, methods for the synthesis of complex molecules containing the indole nucleus are of great interest.
This compound can serve as a starting material for the construction of more complex, fused indole ring systems. The hydroxyl group and the reactive positions on the indole ring provide handles for further chemical modifications and cyclization reactions. Various strategies have been developed for the synthesis of fused heterocyclic systems containing an indole moiety, often starting from functionalized indoles. researchgate.netmetu.edu.trsioc-journal.cn For example, intramolecular cyclization reactions can be designed to form new rings fused to the indole core, leading to polycyclic structures with potential biological activity. The synthesis of such complex architectures is a key step in the total synthesis of natural products and the development of new drug candidates. nih.gov
Macrocycles, large cyclic molecules, are another important class of compounds with diverse applications, including in medicine and materials science. The indole unit can be incorporated into macrocyclic frameworks to impart specific structural and functional properties. xmu.edu.cn While direct incorporation of this compound into macrocycles is not widely reported, the general strategies for synthesizing indole-containing macrocycles can be applied. nih.gov These methods often involve the reaction of difunctional indole derivatives with suitable linking units to form the large ring structure. The resulting macrocycles can exhibit unique host-guest binding properties or biological activities.
Precursor for Novel Materials and Functional Polymers
The field of materials science is constantly seeking new molecular building blocks to create materials with tailored properties. The indole ring of this compound offers opportunities for the development of novel functional polymers and materials. The nitrogen atom and the aromatic system of the indole can participate in electronic interactions and provide specific binding sites.
Design of Indole-Based Optoelectronic or Sensing Materials
The indole ring system possesses significant photophysical properties, such as strong fluorescence and tunable electronic characteristics, making it an excellent scaffold for designing sensors for various analytes. researchgate.net These sensors typically operate by exhibiting a noticeable change in color (colorimetric) or fluorescence upon binding to a specific target molecule or ion. researchgate.net
Sensor Design and Mechanisms: Indole-based sensors are designed to be highly selective and sensitive. The sensing mechanism often relies on processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or complexation-induced changes in the electronic structure of the indole moiety. researchgate.net For instance, the coordination of indole derivatives with metal ions can lead to fluorescence quenching or enhancement, providing a measurable signal for detection. researchgate.net
Examples of Indole-Based Sensors:
Heavy Metal Ion Sensors: A comprehensive review highlights the design of numerous indole-based fluorescent and colorimetric sensors for detecting various heavy metal ions. The binding stoichiometry, solvent effects, and metal-ligand interactions are crucial factors in the sensor's performance. researchgate.net
Anion Sensors: Researchers have designed and synthesized novel indole hydrazones that act as colorimetric "naked-eye" sensors for fluoride (B91410) (F⁻) ions. One such sensor demonstrated high selectivity for F⁻ with a low detection limit of 8.69 × 10⁻⁸ M, changing color from mustard to purple upon detection. The mechanism involves the deprotonation of an acidic N-H proton on the sensor molecule by the fluoride ion. acs.orgresearchgate.net
Volatile Compound Sensors: A graphene-based field-effect transistor (G-FET) has been developed to detect volatile indole, a metabolic product of bacteria like E. coli. The sensing mechanism is based on the π-π stacking interaction between the indole molecule and the graphene surface, which alters the electrical conductance of the device. This biosensor achieved a low detection limit of 10 ppb for indole in solution. nih.gov
Biosensors: The transcription factor TtgV from Pseudomonas putida has been implemented as a biosensor for indole derivatives in E. coli. This system provides a useful genetic circuit for detecting compounds relevant to health and the gut microbiome. nih.gov
The inherent properties of the indole ring in this compound make it a candidate for incorporation into such sensing platforms. Its hydroxyl group can be used to covalently link the indole unit to other molecules, surfaces, or polymer backbones to create functional sensing materials.
| Sensor Type | Indole-based Component | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Reference |
|---|---|---|---|---|---|
| Colorimetric Sensor | Indole Hydrazone (SM-3) | Fluoride ions (F⁻) | Deprotonation of N-H group | 8.69 × 10⁻⁸ M | acs.orgresearchgate.net |
| Graphene-FET Biosensor | Indole (as analyte) | Volatile Indole | π-π stacking on graphene surface | 10 ppb | nih.gov |
| Fluorescent/Colorimetric Sensors | Various Indole Derivatives | Heavy Metal Ions | Complexation-induced fluorescence quenching or enhancement | Varies with ion/sensor | researchgate.net |
| Genetic Circuit Biosensor | TtgV Transcription Factor | Indole Derivatives | Ligand binding to repressor TF | Not specified | nih.gov |
Role in Advanced Analytical Methodologies (e.g., as a derivatizing agent for specific detection)
In advanced analytical methodologies like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), indole alcohols such as this compound can play a significant role, primarily as analytes that often require chemical derivatization for enhanced detection. psu.edu
Derivatization is a technique used to convert a chemical compound into a product (a derivative) of similar chemical structure, which is more suitable for a given analytical procedure. mdpi.com This is often done to improve detectability, enhance chromatographic separation, or increase the stability of the analyte. mdpi.comsci-hub.se
Indole Alcohols as Targets for Derivatization: Many indole compounds, including indole alcohols, lack a strong chromophore or fluorophore, making their detection at low concentrations difficult with standard UV-Vis or fluorescence detectors. libretexts.org Furthermore, the polar hydroxyl group can lead to poor peak shape and long retention times in GC analysis unless it is derivatized to increase volatility. psu.edu
Acid-sensitive compounds like indoleamines and indole alcohols can be successfully modified for GC with electron capture (EC) detection using acylation reagents. psu.edu For HPLC analysis, derivatizing agents that introduce highly conjugated aromatic moieties can be reacted with the hydroxyl group of this compound to create a derivative with high absorptivity for UV-Vis detection or strong fluorescence for more sensitive fluorescence detection. libretexts.orgnih.gov
A simple and rapid RP-HPLC method with fluorimetric detection has been developed for the simultaneous determination of seven indolic compounds, including indole-3-ethanol, in bacterial culture supernatants. nih.govnih.gov This underscores the importance of having robust analytical methods for this class of compounds in biological and environmental samples.
While there is extensive literature on the derivatization of alcohols and amines for analytical purposes, the use of this compound as a derivatizing agent is not a commonly reported application. In theory, its hydroxyl group could be used to tag other molecules, but its primary role in analytical chemistry is that of an analyte whose detection is often facilitated by derivatization.
| Functional Group Targeted | Derivatizing Agent Class | Example Reagent | Purpose/Detection Method | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines, Alcohols | Acylating Agents | Heptafluorobutyrylimidazole (HFBI) | Enhances volatility and provides EC detection for GC. | psu.edu |
| Primary/Secondary Amines | - | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Enhanced UV-VIS detection for HPLC. | libretexts.org |
| Primary Amines, Amino Acids | - | o-Phthalaldehyde (OPA) | Forms highly fluorescent isoindole derivatives for HPLC. | libretexts.org |
| Carboxylic Acids, Alcohols, Thiols | Alkylating Agents | Pentafluorobenzyl bromide (PFB-Br) | Enhances response at EC detector for GC. | libretexts.org |
| Phenolic/Alcoholic Hydroxyls | - | Dansyl chloride (DC) | Forms fluorescent derivatives for HPLC-FLD. | nih.gov |
**conclusions and Future Research Directions**
Summary of Key Research Achievements and Contributions
Research directly focused on 1-(1H-indol-2-yl)ethan-1-ol is not extensively documented in publicly available literature, suggesting it is a less-explored member of the indole (B1671886) family. However, significant achievements in the synthesis and understanding of closely related 2-substituted indoles and indolyl alcohols provide a foundational framework.
The primary achievement related to this compound is the establishment of viable synthetic pathways. The most direct and conventional method for its preparation is the reduction of the corresponding ketone, 2-acetylindole. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) being common choices.
Furthermore, advancements in asymmetric synthesis have provided methods to obtain chiral indolyl alcohols with high enantioselectivity. nih.govorganic-chemistry.orgacs.orgacs.orgnih.gov While not always demonstrated specifically for this compound, these catalytic asymmetric reduction and alkylation strategies are significant contributions. They lay the groundwork for producing enantiomerically pure forms of this compound, which is crucial for investigating its biological activities, as different enantiomers often exhibit distinct pharmacological profiles. The development of organocatalytic methods, in particular, offers a metal-free approach to synthesizing optically active indolines and related structures. organic-chemistry.org
The broader body of research on indole derivatives has established their immense importance in medicinal chemistry. nih.govderpharmachemica.com Indoles are core structures in numerous natural products and pharmaceutical agents. nih.govderpharmachemica.com This extensive research provides a strong rationale for the investigation of simpler, less-decorated indoles like this compound as potential building blocks or bioactive molecules in their own right.
Identification of Remaining Challenges and Knowledge Gaps
Despite the foundational synthetic knowledge, significant challenges and knowledge gaps remain in the study of this compound.
Lack of Specific Biological Data: The most prominent knowledge gap is the near-complete absence of published studies on the specific biological activities of this compound. While many indole derivatives have been evaluated for a wide range of therapeutic properties, this particular compound appears to have been overlooked. nih.gov
Limited Physicochemical Characterization: Detailed experimental data on the physicochemical properties of this compound are scarce in the literature. Public databases primarily offer predicted data for properties like its octanol-water partition coefficient (XlogP) and collision cross-section. uni.lu A comprehensive experimental characterization is a fundamental prerequisite for any further application.
Scalable and Stereoselective Synthesis: While general methods for the synthesis of indolyl alcohols exist, the development of a highly efficient, scalable, and stereoselective synthesis specifically for this compound remains a challenge to be explicitly addressed. Optimizing reaction conditions for high yield and enantiomeric purity is essential for producing the quantities needed for thorough biological screening.
Emerging Avenues for Exploration in the Chemistry and Applications of this compound
The existing knowledge gaps directly point to several promising avenues for future research.
Systematic Biological Screening: A comprehensive biological evaluation of both the racemic mixture and the individual enantiomers of this compound is a critical next step. Given the known activities of other indole derivatives, screening for anticancer, antimicrobial, anti-inflammatory, and neuroactive properties would be a logical starting point. nih.govnih.gov The structural similarity to tryptamine (B22526) and other neuroactive indoles suggests that investigation into its effects on the central nervous system could be particularly fruitful.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: this compound is an excellent scaffold for the synthesis of a library of derivatives. The hydroxyl group and the indole nitrogen can be readily functionalized to create a diverse set of new chemical entities. Subsequent biological testing of these derivatives would enable the establishment of structure-activity relationships, guiding the design of more potent and selective compounds.
Application as a Chiral Auxiliary or Ligand: The chiral nature of this compound suggests its potential use as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. The indole moiety can participate in π-stacking interactions, which could be advantageous in certain catalytic systems.
Material Science Applications: Indole-based compounds have also found applications in material science, for instance, in the development of organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of this compound and its derivatives could be explored for such applications.
Potential Impact on Related Fields of Chemical and Biological Sciences
The thorough investigation of this compound has the potential to impact several scientific fields.
Medicinal Chemistry: The discovery of novel biological activity in this relatively simple molecule could provide a new and easily accessible scaffold for drug discovery. Its straightforward synthesis could lead to the rapid development of new therapeutic agents. For instance, many complex indole-based drugs are used to treat cancer and infectious diseases. nih.govnih.govnih.gov Uncovering activity in a simpler precursor could streamline the development of new treatments.
Organic Synthesis: The development of novel, efficient, and highly stereoselective synthetic routes to this compound would contribute valuable methodologies to the field of organic synthesis. These methods could be applicable to the synthesis of other chiral alcohols and indole-containing compounds. acs.org
Chemical Biology: If this compound is found to have a specific biological target, it could be developed into a chemical probe to study cellular pathways and disease mechanisms. The interaction of indole derivatives with various biological targets, from enzymes to receptors, is a well-established area of research. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(1H-indol-2-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step organic reactions. A reported procedure involves alkylation or substitution reactions starting from indole derivatives. For example, 2-(1H-indol-2-yl)ethan-1-ol (S1) was prepared using a published protocol involving indole substrates and standard reagents like lithium aluminum hydride (LiAlH₄) for reduction steps . Optimization includes controlling reaction temperature (0–25°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements are achieved by adjusting stoichiometry and catalyst loading.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on indole ring protons (δ 6.9–7.4 ppm) and ethanol group signals (δ 3.6–4.2 ppm for CH₂ and δ 1.2–1.5 ppm for CH₃). Compare with literature data for validation .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with error margins <5 ppm .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELX software is recommended .
Advanced Research Questions
Q. How does this compound participate in intermolecular aza-Friedel-Crafts reactions during alkaloid synthesis?
- Methodology : The hydroxyl and indole groups enable nucleophilic attack in aza-Friedel-Crafts reactions. In the total synthesis of Uleine alkaloids, this compound acts as a key intermediate, undergoing rearrangement with Lewis acids (e.g., BF₃·OEt₂) to form C–C bonds at the indole C2 position. Reaction monitoring via TLC and in situ IR spectroscopy ensures regioselectivity .
Q. How can contradictions in spectral data for this compound derivatives be resolved?
- Methodology :
- Cross-Validation : Compare experimental NMR data with density functional theory (DFT)-calculated shifts using software like Gaussian.
- Crystallographic Refinement : Resolve ambiguities in NOESY or COSY correlations by refining crystal structures with SHELXL .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in complex mixtures .
Q. What strategies enhance the stability of this compound under acidic or oxidative conditions?
- Methodology :
- Protection-Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during reactions involving strong acids .
- Additives : Include radical scavengers (e.g., BHT) to prevent oxidation during storage .
- Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to minimize proton exchange and degradation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
